1-(3-Methylbut-2-en-1-yl)naphthalene
Description
1-(3-Methylbut-2-en-1-yl)naphthalene is a naphthalene derivative substituted with a prenyl group (3-methylbut-2-en-1-yl) at the 1-position of the naphthalene ring. This compound shares structural similarities with bioactive molecules like xanthohumol (Xn), a prenylated chalcone found in hops, where the prenyl group contributes to its biological activity . The prenyl group is known to enhance lipophilicity, which may influence solubility, reactivity, and interaction with biological targets .
Properties
CAS No. |
114812-03-2 |
|---|---|
Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(3-methylbut-2-enyl)naphthalene |
InChI |
InChI=1S/C15H16/c1-12(2)10-11-14-8-5-7-13-6-3-4-9-15(13)14/h3-10H,11H2,1-2H3 |
InChI Key |
LBMGCPYXVKUENF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC=CC2=CC=CC=C21)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbut-2-en-1-yl)naphthalene can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene with 3-methylbut-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbut-2-en-1-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated naphthalenes.
Scientific Research Applications
1-(3-Methylbut-2-en-1-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methylbut-2-en-1-yl)naphthalene involves its interaction with specific molecular targets. The compound can undergo prenylation, a process where it attaches to proteins, facilitating their attachment to cell membranes. This interaction can influence protein-protein binding and protein-membrane interactions, playing a role in various cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Alkyl vs. Prenyl Groups
The substituent type and position significantly impact the properties of naphthalene derivatives. Below is a comparison with key analogs:
Key Observations :
- The prenyl group in this compound introduces steric bulk and conjugated unsaturation, which may increase reactivity in cycloaddition or oxidation reactions compared to methyl or butyl substituents.
- Methylnaphthalenes exhibit higher volatility and are well-studied for systemic toxicity (e.g., hepatic and respiratory effects) .
- Silylated derivatives like 1-(Dimethylsilyl)naphthalene show distinct stability and synthetic utility but lack extensive toxicological data .
Toxicological Profiles
Toxicological studies of methylnaphthalenes highlight route-specific effects:
Table: Comparative Toxicity of Naphthalene Derivatives
Notes:
- The prenyl group in this compound may alter metabolic pathways compared to methylnaphthalenes.
- Methylnaphthalenes are prioritized in regulatory assessments due to widespread environmental presence (e.g., fossil fuels, industrial emissions) .
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